molecular formula C11H12FIO B13200798 (2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane

(2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane

Cat. No.: B13200798
M. Wt: 306.11 g/mol
InChI Key: DPSHEGBEIREPAA-ONGXEEELSA-N
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Description

(2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane is a chiral compound that belongs to the class of oxolanes It features a fluorophenyl group and an iodomethyl group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method involves the reaction of a chiral epoxide with a fluorophenyl iodide under basic conditions to form the desired oxolane ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

    Oxidation Reactions: The oxolane ring can be oxidized to form lactones or other oxygen-containing functional groups.

    Reduction Reactions: The fluorophenyl group can undergo reduction to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxolanes, while oxidation reactions can produce lactones or carboxylic acids.

Scientific Research Applications

(2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the preparation of complex molecules and natural products.

    Biological Studies: Researchers use it to study the effects of fluorinated and iodinated compounds on biological systems.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the iodomethyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-(4-Chlorophenyl)-2-(iodomethyl)oxolane
  • (2S,4R)-4-(4-Bromophenyl)-2-(iodomethyl)oxolane
  • (2S,4R)-4-(4-Methylphenyl)-2-(iodomethyl)oxolane

Uniqueness

(2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the iodine atom provides a handle for further functionalization through substitution reactions.

This compound’s unique combination of functional groups and stereochemistry makes it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C11H12FIO

Molecular Weight

306.11 g/mol

IUPAC Name

(2S,4R)-4-(4-fluorophenyl)-2-(iodomethyl)oxolane

InChI

InChI=1S/C11H12FIO/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-4,9,11H,5-7H2/t9-,11-/m0/s1

InChI Key

DPSHEGBEIREPAA-ONGXEEELSA-N

Isomeric SMILES

C1[C@@H](CO[C@@H]1CI)C2=CC=C(C=C2)F

Canonical SMILES

C1C(COC1CI)C2=CC=C(C=C2)F

Origin of Product

United States

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